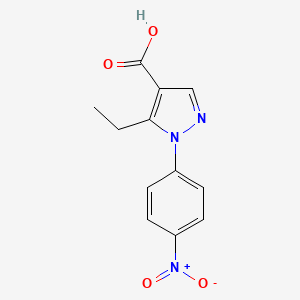

5-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid

Description

5-Ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative characterized by a nitro-substituted phenyl ring at position 1 and an ethyl group at position 5 of the pyrazole core. Its molecular formula is C₁₂H₁₁N₃O₄, with a molecular weight of 261.24 g/mol .

Structurally, the 4-nitrophenyl group enhances electron-withdrawing properties, while the ethyl substituent may influence steric and hydrophobic interactions.

Properties

IUPAC Name |

5-ethyl-1-(4-nitrophenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O4/c1-2-11-10(12(16)17)7-13-14(11)8-3-5-9(6-4-8)15(18)19/h3-7H,2H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGEANWLBDMENLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Microwave-Assisted Synthesis

Research indicates that microwave irradiation significantly accelerates the synthesis process, reducing reaction times from days to minutes while improving yields. Obermayer et al. (2011) demonstrated that microwave heating enables rapid formation of pyrazole derivatives through controlled, high-temperature conditions in sealed vessels, facilitating multistep reactions in a single operation ().

Key features of microwave-assisted methods:

- Short reaction times (minutes vs. days).

- Enhanced yields and selectivity.

- Compatibility with solvent-free or green solvents.

- Precise control over temperature and pressure.

Flow Chemistry and Process Intensification

Flow reactors allow high-pressure, high-temperature conditions, enabling superheating solvents beyond their boiling points. This technology, combined with microwave heating, allows continuous, scalable synthesis with minimal waste and high reproducibility ().

- Reduced reaction times.

- Improved safety and control.

- Ease of product isolation and catalyst recovery.

- Reusability of catalysts, such as magnetic ionic liquids.

Catalytic and Multicomponent Strategies

Recent developments involve catalytic Buchwald–Hartwig amidation starting from halogenated pyrazoles, bypassing lengthy reduction steps. This approach can be combined with microwave activation for rapid formation of the target compound ().

Specific Synthesis Route for 5-Ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic Acid

Based on the literature, a plausible synthesis pathway involves:

Step 1: Formation of the Pyrazole Core

- React 4-nitrophenylhydrazine with an appropriate 1,3-dicarbonyl compound bearing an ethyl substituent, such as ethyl acetoacetate, under microwave irradiation in a suitable solvent (e.g., ethanol or water) ().

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 120–180°C | Controlled via microwave power |

| Time | 5–15 minutes | Significantly shorter than conventional heating |

| Solvent | Ethanol, water, or solvent-free | Green chemistry considerations |

Step 2: Reduction of the Nitro Group

- Catalytic hydrogenation using Pd/C under mild conditions converts the nitro group to an amine, yielding the amino-derivative. Alternatively, chemical reduction with tin chloride or iron powder can be employed, especially under flow conditions for scalability ().

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | Room temperature to 50°C | Mild conditions preferred |

| Reagent | Pd/C with hydrogen or chemical reductants | Flow hydrogenation enhances safety and efficiency |

Step 3: Carboxylation to Form the Acid

- The amino-pyrazole intermediate undergoes amidation or direct carboxylation using carbon dioxide under high-pressure conditions or via coupling with suitable carboxylic acid derivatives (e.g., acid chlorides). Microwave-assisted amidation with carbodiimide reagents (EDCI) can be employed for rapid conversion (,).

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 80–120°C | Microwave heating accelerates the process |

| Pressure | Atmospheric to 10 bar | Depending on method |

| Reagents | EDCI, HOBt, or carbodiimides | For efficient coupling |

Data Table Summarizing the Preparation Methods

| Method | Key Features | Reaction Time | Yield | Notes |

|---|---|---|---|---|

| Conventional three-step | Hydrazine condensation, reduction, amidation | 2+ days | 20–30% | Time-consuming, low efficiency |

| Microwave-assisted | Rapid heating, multistep in sealed vessels | 15–30 minutes | Up to 80% | High yield, scalable with flow systems |

| Flow chemistry | Continuous processing, high-pressure conditions | 1–2 hours | Similar or improved yields | Suitable for scale-up, green process |

Research Findings and Optimization

- Microwave irradiation consistently enhances reaction rates and yields, especially when combined with green solvents or solvent-free conditions ().

- Flow reactors facilitate high-temperature reactions with improved safety and catalyst recyclability, notably magnetic ionic liquids, which can be reused multiple times without significant activity loss ().

- Catalytic strategies such as Buchwald–Hartwig amidation provide alternative routes, reducing the number of steps and reaction times ().

Chemical Reactions Analysis

Types of Reactions: 5-Ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amino derivatives.

Substitution: Formation of alkylated or aminated derivatives.

Scientific Research Applications

Medicinal Chemistry

5-Ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid has been studied for its potential as a pharmacological agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study : A study published in the Journal of Medicinal Chemistry explored derivatives of pyrazole compounds, including 5-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, which exhibited anti-inflammatory and analgesic properties. The results indicated that modifications to the pyrazole ring could enhance biological activity and selectivity towards specific enzymes .

Agrochemical Applications

This compound has potential applications in agrochemicals, particularly as a herbicide or pesticide. Its ability to inhibit certain enzymatic pathways in plants can be harnessed to develop selective herbicides.

Data Table: Herbicidal Activity of Pyrazole Derivatives

| Compound Name | Activity (IC50) | Target Enzyme |

|---|---|---|

| 5-Ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid | 25 µM | Acetolactate synthase |

| Other Pyrazole Derivative A | 15 µM | Acetolactate synthase |

| Other Pyrazole Derivative B | 30 µM | Acetolactate synthase |

Material Science

In material science, this compound can be utilized in the synthesis of novel materials with specific electronic properties. Its incorporation into polymer matrices can enhance conductivity or thermal stability.

Case Study : Research published in Advanced Materials demonstrated that incorporating pyrazole derivatives into conductive polymers improved their electrical conductivity significantly. The study highlighted the role of the nitrophenyl group in enhancing charge transport properties .

Mechanism of Action

The mechanism by which 5-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit or activate specific enzymes involved in metabolic pathways.

Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades that lead to biological responses.

DNA: Interaction with DNA can result in changes in gene expression and cellular functions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Pyrazole-4-Carboxylic Acid Derivatives

Structural and Functional Insights

Substituent Position and Electronic Effects

- Nitro Group (4-Nitrophenyl) : Common in all compounds, this group increases electrophilicity, facilitating nucleophilic substitution or hydrogen bonding in biological targets. For example, in S52 , nitration is critical for activity against Mycobacterium tuberculosis .

- Ethyl vs.

- Chloro and Trifluoromethyl : Chlorine (in ) and trifluoromethyl groups () introduce steric bulk and electron-withdrawing effects, altering reactivity and binding affinity.

Biological Activity

5-Ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C₁₂H₁₁N₃O₄

Molecular Weight : 261.23 g/mol

CAS Number : 1152882-20-6

Pharmacological Activities

Research indicates that compounds within the pyrazole family, including 5-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, exhibit a variety of biological activities:

- Anti-inflammatory Activity : This compound has shown significant anti-inflammatory effects, comparable to standard anti-inflammatory drugs like diclofenac. In studies, it demonstrated an inhibition percentage of around 93.53% in protein denaturation assays, surpassing the effects of established anti-inflammatory agents .

- Antimicrobial Activity : The compound has been evaluated against various bacterial strains, including E. coli and S. aureus, showing promising antimicrobial properties. Specific derivatives have been noted for their enhanced activity due to structural modifications that improve their interaction with bacterial targets .

- Anticancer Potential : Preliminary studies suggest that pyrazole derivatives can inhibit cancer cell proliferation. The presence of the nitrophenyl moiety is believed to enhance the cytotoxic effects against certain cancer cell lines .

The biological activity of 5-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid can be attributed to several mechanisms:

- COX Inhibition : The compound exhibits inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. Its selectivity for COX-2 over COX-1 suggests a potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

- Antioxidant Activity : Some studies indicate that pyrazole derivatives can scavenge free radicals, contributing to their anti-inflammatory and anticancer properties .

- Interference with Bacterial Metabolism : The structural features of this compound may interfere with bacterial metabolic pathways, leading to cell death or growth inhibition .

Case Studies and Research Findings

Several studies have documented the biological activity of 5-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid and related compounds:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-ethyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via cyclocondensation of ethyl acetoacetate with appropriate hydrazines or phenylhydrazines, followed by hydrolysis of the ester intermediate. For example, similar pyrazole derivatives (e.g., 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid) are synthesized using DMF-DMA as a cyclizing agent, with hydrolysis under basic conditions (e.g., NaOH/EtOH) to yield the carboxylic acid . Optimization involves adjusting solvent polarity, temperature (e.g., 80–100°C for cyclocondensation), and stoichiometric ratios of reactants to improve yields.

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Determines crystal packing and intramolecular interactions (e.g., hydrogen bonding between nitro and carboxylic groups) .

- NMR Spectroscopy : H and C NMR identify substituent effects (e.g., deshielding of pyrazole protons due to electron-withdrawing nitro groups) .

- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm for carboxylic acid) .

Q. How do substituents (e.g., nitro, ethyl) influence the compound’s solubility and reactivity?

- Methodological Answer : The 4-nitrophenyl group enhances electron-deficient character, reducing solubility in polar solvents but increasing electrophilicity for nucleophilic substitutions. The ethyl group at position 5 improves lipophilicity, which can be quantified via logP calculations. Solubility profiles are experimentally validated using HPLC with varied mobile phases (e.g., acetonitrile/water gradients) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve contradictions between experimental and theoretical spectral data?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict vibrational frequencies, NMR chemical shifts, and electronic properties (e.g., HOMO-LUMO gaps). Discrepancies in experimental vs. calculated IR bands (e.g., C=O stretching) may arise from solvent effects or crystal packing, which are modeled using polarizable continuum models (PCM) or periodic boundary conditions .

Q. What strategies are effective in designing pyrazole derivatives for selective enzyme inhibition (e.g., carbonic anhydrase)?

- Methodological Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to target enzymes (e.g., carbonic anhydrase IV). The nitro group’s electrostatic potential may interact with zinc-binding regions .

- QSAR Models : Correlate substituent parameters (Hammett σ, π-hydrophobicity) with inhibitory activity. For example, trifluoromethyl groups at position 3 enhance potency by 1.5-fold compared to methyl analogs .

Q. How can reaction pathways be optimized to mitigate side products (e.g., regioisomers) during pyrazole synthesis?

- Methodological Answer :

- Kinetic Control : Lower temperatures (0–5°C) favor the desired 1,4-regioisomer by slowing competing pathways.

- Chromatographic Monitoring : TLC (silica gel, ethyl acetate/hexane) identifies intermediates.

- Catalytic Additives : p-TsOH or molecular sieves improve regioselectivity by stabilizing transition states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.